2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride
Description
2-Phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride (CAS: 104278-45-7) is a heterocyclic compound featuring a fused furopyridine core with a phenyl substituent at the 2-position and a hydrochloride salt form. Its molecular formula is C₁₃H₁₄ClNO, with a molecular weight of 235.71 g/mol . The compound’s fused bicyclic structure comprises a tetrahydrofuran ring ([2,3-c]-fused) linked to a partially hydrogenated pyridine ring.
Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)15-12;/h1-5,8,14H,6-7,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIIFZPWSIRNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(O2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted furan with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyridine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of certain diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Furo[3,2-c]Pyridine Derivatives
A key structural analog is 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride (CAS: 1909310-10-6), which differs in the oxygen atom’s position within the fused ring system ([3,2-c] vs. [2,3-c]) . This positional isomerism alters electronic distribution and steric interactions, impacting physicochemical properties:
- Molecular Weight: Both isomers share the same formula (C₁₃H₁₄ClNO) and molecular weight (235.71 g/mol).
- Reactivity : The [3,2-c] isomer may exhibit distinct reactivity in electrophilic substitution due to variations in ring strain and electron density .
Table 1: Comparison of Positional Isomers
| Property | [2,3-c] Isomer (CAS 104278-45-7) | [3,2-c] Isomer (CAS 1909310-10-6) |
|---|---|---|
| Fusion Position | [2,3-c] | [3,2-c] |
| PubChem CID | Not listed | 122156856 |
| Synthetic Accessibility | Requires specific ring closure | Similar methods, but less studied |
Heteroatom Variants: Thieno[2,3-c]Pyridine Derivatives
Replacing the oxygen atom in the furo ring with sulfur yields thieno[2,3-c]pyridine derivatives. For example, methyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1049767-69-2) has a sulfur atom and additional functional groups (amino, ester) . Key differences include:
- Electronic Effects : Sulfur’s lower electronegativity compared to oxygen increases electron-richness, altering reactivity in cross-coupling reactions.
- Bioactivity: Thieno derivatives are often explored for kinase inhibition, whereas furo analogs may target different pathways .
Table 2: Furo vs. Thieno Derivatives
| Property | Furo[2,3-c]Pyridine (Target) | Thieno[2,3-c]Pyridine (CAS 1049767-69-2) |
|---|---|---|
| Heteroatom | Oxygen | Sulfur |
| Molecular Formula | C₁₃H₁₄ClNO | C₉H₁₃ClN₂O₂S |
| Functional Groups | Phenyl, hydrochloride | Amino, ester, hydrochloride |
Unsubstituted Analog: 4,5,6,7-Tetrahydrofuro[2,3-c]Pyridine
The parent compound 4,5,6,7-tetrahydrofuro[2,3-c]pyridine (CAS: 721927-08-8) lacks the phenyl group and hydrochloride salt. Key contrasts include:
Pyridazinone and Pyranoquinolone Derivatives
- Synthesis: Pyridazinones are synthesized via alkylation (e.g., using K₂CO₃ in acetone) , whereas furopyridines may require ring contraction (e.g., thermal rearrangement of pyrano precursors) .
- Applications: Pyranoquinolones are studied for antimicrobial activity, whereas furopyridines are often optimized for CNS permeability due to smaller molecular size .
Biological Activity
2-Phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride (CAS No. 104278-45-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₄ClNO
Molecular Weight: 235.71 g/mol
IUPAC Name: 2-phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine; hydrochloride
Appearance: White to off-white powder
Storage Conditions: Room temperature
The compound features a fused furan and pyridine ring system, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may exert its effects through:
- Enzyme Inhibition: It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways.
- Antibacterial Activity: Preliminary studies indicate that it could exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting DNA gyrase.
- Antifungal Properties: Some derivatives have shown potential antifungal activity against Candida species.
Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives of furo[2,3-c]pyridine compounds. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strains Tested | Activity |
|---|---|---|
| 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine | Staphylococcus aureus | Active |
| 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine | Escherichia coli | Active |
| 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine | Candida albicans | Moderate |
This suggests that the compound's structural features are crucial for its antimicrobial efficacy .
Case Studies
- Antitubercular Activity: A library screening revealed that certain derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Photosensitizing Effects: Research on photosensitizing activity showed that some furobenzopyrone derivatives demonstrated stronger photosensitizing effects than traditional agents like xanthotoxin. This property could be harnessed for photodynamic therapy applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
